Benzene, 1-(cyclohexylmethyl)-4-methoxy-
Description
The cyclohexylmethyl substituent introduces steric bulk and lipophilicity, while the methoxy group enhances electron density on the aromatic ring via resonance donation. This combination likely influences its physical properties (e.g., boiling point, solubility) and reactivity in electrophilic substitution reactions .
Properties
CAS No. |
13724-70-4 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-4-methoxybenzene |
InChI |
InChI=1S/C14H20O/c1-15-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3 |
InChI Key |
YTVJLUXTKBERHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(cyclohexylmethyl)-4-methoxy- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzene, 1-(cyclohexylmethyl)-4-methoxy- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions often result in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), leading to the hydrogenation of the benzene ring or the reduction of other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, high pressure.
Substitution: HNO3, H2SO4, AlCl3, elevated temperatures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclohexane derivatives.
Substitution: Nitrobenzene, sulfonated benzene derivatives.
Scientific Research Applications
Benzene, 1-(cyclohexylmethyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(cyclohexylmethyl)-4-methoxy- involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the cyclohexylmethyl group can influence the compound’s hydrophobicity and overall molecular conformation. These interactions can affect various biological pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural features and molecular data of "Benzene, 1-(cyclohexylmethyl)-4-methoxy-" with similar compounds:
Key Observations :
- Lipophilicity : Cyclohexylmethyl and dicyclopropylethenyl substituents increase hydrophobicity compared to vinyl or methoxy groups alone, influencing solubility in organic solvents .
- Electronic Effects : Methoxy groups universally activate the aromatic ring toward electrophilic substitution, but bulky substituents like cyclohexylmethyl may direct incoming electrophiles to less hindered positions .
Reactivity Trends :
- Electrophilic Aromatic Substitution (EAS) : Methoxy groups direct EAS to the para position (relative to the substituent), but steric hindrance from cyclohexylmethyl may favor meta substitution in some cases .
- Oxidative Stability : Cyclohexylmethyl and tert-butyl groups enhance stability against oxidation compared to vinyl or cyclopropane-containing analogues .
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